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Compound of Interest

Compound Name: JNJ-28583113

Cat. No.: B10857160 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the in vitro pharmacological

profile of JNJ-28583113, a potent and selective antagonist of the Transient Receptor Potential

Melastatin 2 (TRPM2) ion channel. Data is presented to elucidate its mechanism of action,

potency, selectivity, and functional effects in various cellular assays.

Introduction
Transient Receptor Potential Melastatin 2 (TRPM2) is a calcium-permeable, non-selective

cation channel activated by intracellular ADP-ribose (ADPR), reactive oxygen species (ROS),

and heat.[1][2][3] Its activation is a critical step in cellular responses to oxidative stress and has

been implicated in the pathophysiology of various CNS disorders, including neuropathic pain,

bipolar disorder, and Alzheimer's disease.[1][2][4] JNJ-28583113 has been identified as a

potent, brain-penetrant antagonist of the TRPM2 channel.[1][2][5] This guide details its in vitro

characteristics, establishing its utility as a pharmacological tool for studying TRPM2 function.

Mechanism of Action
JNJ-28583113 functions as a direct antagonist of the TRPM2 ion channel.[1][6] Its primary

mechanism involves blocking the TRPM2-mediated influx of cations, most notably Ca²⁺, into

the cell.[6] This action prevents the downstream signaling events that are triggered by channel

activation under conditions of oxidative stress, thereby mitigating cellular damage and

inflammatory responses.[1][6]
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Quantitative Data Presentation
The potency and selectivity of JNJ-28583113 have been quantified through various in vitro

assays. The data are summarized in the tables below.

Table 1: Potency (IC₅₀) of JNJ-28583113 Against TRPM2
Orthologs

Target Species IC₅₀ Value (nM) Assay Type

Human 126 ± 0.5 Ca²⁺ Flux Assay

Chimpanzee 100 Not Specified

Rat 25 Not Specified

Data sourced from references[1][2][4][7].

Table 2: Selectivity Profile of JNJ-28583113
Target Class

Specific Targets
Tested

Concentration
Tested

Activity

TRP Channels

TRPC3, TRPC5,

TRPC6, TRPC7,

TRPV1, TRPV4,

TRPA1, TRPM8

10 µM
No significant

antagonism

TRPM5 10 µM
Some antagonism

observed

Enzymes PARP, PARG 10 µM No reactivity

Other

Panel of multiple

kinases, GPCRs, and

ion channels

10 µM
No significant

reactivity

Data sourced from reference[8].
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Detailed methodologies for the characterization of JNJ-28583113 are outlined below.

TRPM2 Functional Assay: Calcium Flux
This assay measures the ability of JNJ-28583113 to inhibit Ca²⁺ influx through the TRPM2

channel.

Cell Line: HEK293 cells inducibly or transiently overexpressing the human TRPM2 channel

(hTRPM2-HEK).

Methodology:

hTRPM2-HEK cells are plated in multi-well plates and loaded with a calcium-sensitive

fluorescent indicator (e.g., Fluo-4 AM).

Cells are pre-incubated with varying concentrations of JNJ-28583113 or vehicle control.

TRPM2 channels are activated by adding an agonist, typically by inducing oxidative stress

with hydrogen peroxide (H₂O₂) which leads to the production of intracellular ADPR.

Changes in intracellular calcium are monitored by measuring fluorescence intensity using

a plate reader.

The IC₅₀ value is calculated by plotting the inhibition of the calcium response against the

concentration of JNJ-28583113.

Electrophysiology: Whole-Cell Patch-Clamp
This technique directly measures ion currents through the TRPM2 channel.[8]

Cell Line: HEK293 cells overexpressing hTRPM2.[8]

Methodology:

Whole-cell patch-clamp recordings are established on single hTRPM2-expressing cells.

The intracellular pipette solution contains ADPR to directly activate TRPM2 channels and

a calcium buffer (e.g., EGTA) to maintain a specific intracellular free Ca²⁺ concentration.[8]
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Once a stable baseline current is established, increasing concentrations of JNJ-28583113
are applied to the extracellular solution.[8]

The inhibition of the ADPR-evoked current is measured to determine the potency and

kinetics of the block.[8]

GSK-3 Phosphorylation Assay: Western Blot
TRPM2 activation by oxidative stress has been shown to decrease the phosphorylation of

GSK-3α and GSK-3β.[8] This assay assesses the ability of JNJ-28583113 to prevent this

effect.

Cell Line: hTRPM2-HEK cells or Neuro2A cells.[8]

Methodology:

Cells are pre-treated with JNJ-28583113 (e.g., 10 µM) or vehicle.[8]

Oxidative stress is induced by treating cells with H₂O₂ (e.g., 300 µM for 10-30 minutes).[7]

[8]

Cells are lysed, and protein extracts are separated by SDS-PAGE.

Western blotting is performed using antibodies specific for phosphorylated GSK-3α/β and

total GSK-3α/β.

The ratio of phosphorylated to total GSK-3 is quantified to determine the effect of JNJ-
28583113.

Oxidative Stress-Induced Cell Death Assay
This assay evaluates the cytoprotective effects of JNJ-28583113.

Cell Line: HeLa cells or other suitable cell lines.[7]

Methodology:

Cells are pre-incubated with JNJ-28583113 (e.g., 10 µM for 1 hour) or vehicle.[7]
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Cells are exposed to a cytotoxic concentration of H₂O₂ (e.g., up to 1 mM) to induce

oxidative stress-mediated cell death.[7]

Cell viability is assessed using a standard method, such as an MTT assay, CellTiter-Glo®,

or by staining with viability dyes (e.g., propidium iodide) and analysis via microscopy or

flow cytometry.

The ability of JNJ-28583113 to protect cells from H₂O₂-induced death is quantified.[1][7]

Microglial Cytokine Release Assay
This protocol measures the anti-inflammatory effect of JNJ-28583113 in immune cells.

Cell Type: Primary microglia or microglial cell lines.

Methodology:

Microglial cells are pre-treated with JNJ-28583113 or vehicle.

Cells are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS] or

H₂O₂) to induce cytokine production.

After an incubation period, the cell culture supernatant is collected.

The concentration of released cytokines (e.g., TNF-α, IL-1β) is measured using an

enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

The reduction in cytokine release in the presence of JNJ-28583113 is determined.[1][4][6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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